N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-16-4-6-18(7-5-16)14-26(19-8-10-20(29-3)11-9-19)30(27,28)21-12-13-22-24-23-17(2)25(22)15-21/h4-13,15H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZQZHBYDBFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the following steps:
Formation of the Triazolopyridine Core: This is achieved through the oxidative ring closure of a hydrazine intermediate.
Sulfonamide Formation: The sulfonamide group is introduced via a sulfonylation reaction, often using sulfonyl chlorides as reagents.
Final Assembly: The final compound is assembled by reacting the triazolopyridine core with the appropriate benzyl and methoxyphenyl groups under controlled conditions.
Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens .
Scientific Research Applications
N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimalarial agent by inhibiting the cysteine protease falcipain-2 in Plasmodium falciparum.
Antibacterial Activity: The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.
Cancer Research: Derivatives of triazolopyridine sulfonamides are being explored for their anticancer activities, particularly as kinase inhibitors.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves the inhibition of specific enzymes and molecular pathways:
Falcipain-2 Inhibition: The compound inhibits the cysteine protease falcipain-2, which is crucial for the degradation of hemoglobin in Plasmodium falciparum.
Kinase Inhibition: It also acts as an inhibitor of kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolo[4,3-a]Pyridine Sulfonamide Derivatives
Compound 6g : N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Key Differences :
Compound 8c : N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Key Differences :
- Inferred Properties : Enhanced steric hindrance may reduce metabolic clearance compared to the target compound.
Comparison Table :
Sulfonamides with Alternate Heterocyclic Cores
Pyrano-Pyrazole Sulfonamide () :
- Core: Pyrano[2,3-c]pyrazole.
- Substituents : 4-Methoxyphenyl and 4-methylbenzenesulfonamide.
- Properties: Lower melting point (69–70.4°C) and distinct pharmacokinetic profile due to non-rigid core .
Triazolo[4,3-b]Pyridazine Sulfonamide () :
Key Research Findings
Antimalarial Potential: Triazolo[4,3-a]pyridine sulfonamides (e.g., Compound 6g) show promise in malaria studies, with substituents like Cl enhancing potency .
Lipophilicity-Solubility Trade-off : The target compound’s logP (3.25) and logSw (-3.32) suggest a need for formulation optimization to address poor solubility .
Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl in Compound 8c) may improve metabolic stability but reduce synthetic yields .
Biological Activity
N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure includes a triazolo-pyridine core with sulfonamide and methoxy substituents. Its molecular formula is , with a molecular weight of approximately 364.44 g/mol. The presence of the methoxy group enhances its lipophilicity and may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolo-pyridine derivatives. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 66 µM against these pathogens . The sulfonamide moiety is often associated with enhanced antibacterial properties due to its ability to inhibit bacterial folate synthesis.
Antimalarial Activity
A series of [1,2,4]triazolo[4,3-a]pyridine derivatives were evaluated for antimalarial activity against Plasmodium falciparum. The compound has shown promising results with an IC50 value of 2.24 µM, indicating significant potency in inhibiting malaria parasite growth in vitro . This suggests that modifications to the triazolo-pyridine scaffold can lead to effective antimalarial agents.
Antitumor Activity
Research has also indicated potential antitumor effects linked to triazolo-pyridine derivatives. Compounds within this class have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The sulfonamide group may play a role in enhancing these effects by modulating enzyme activity related to tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : Some studies suggest that similar compounds can disrupt microbial cell membranes, leading to cell death.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases or other pro-apoptotic factors.
Case Studies
- Antimicrobial Screening : A comprehensive screening of various triazolo-pyridine derivatives revealed that those with methoxy and sulfonamide groups exhibited superior antimicrobial activity compared to their counterparts lacking these substituents. This supports the hypothesis that structural modifications can significantly influence biological outcomes .
- Antimalarial Efficacy : A study focused on synthesizing and evaluating a library of triazolo-pyridines for antimalarial activity found that compounds similar to this compound displayed IC50 values indicative of strong inhibitory effects against Plasmodium falciparum growth in vitro .
Q & A
Q. Optimization strategies :
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) improves yields in acylation steps .
- Purification : Flash chromatography or recrystallization in ethanol/water mixtures enhances purity .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Method |
|---|---|---|---|
| Sulfonamide formation | NaHCO₃, DCM, 0°C, 12h | 65–75 | TLC, HPLC |
| Triazole cyclization | POCl₃, reflux, 6h | 50–60 | ¹H NMR, MS |
Basic: How is the molecular structure validated, and what analytical techniques are prioritized?
Structural validation relies on:
- X-ray crystallography : Resolves 3D conformation, bond angles, and torsional strain in the triazole-pyridine core .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl vs. methylbenzyl groups) .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., m/z 449.18 for [M+H]⁺) .
Q. Key structural insights :
- The sulfonamide group adopts a planar geometry, favoring hydrogen bonding with biological targets .
- Methyl groups on the triazole ring induce steric hindrance, affecting reactivity .
Advanced: What strategies are used to resolve contradictions in reported bioactivity data?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Purity differences : Impurities >5% alter activity; use HPLC-DAD for purity checks .
- Assay variability : Standardize protocols (e.g., ATP-based kinase assays vs. fluorescence polarization) .
- Solubility effects : DMSO concentration >1% can denature proteins; use lower concentrations or co-solvents .
Case study : Conflicting IC₅₀ values (0.8 µM vs. 3.2 µM) for kinase inhibition were resolved by repeating assays under uniform conditions (5% DMSO, 25°C) .
Advanced: How can computational methods predict biological targets and mechanisms?
- Molecular docking : Simulates binding to kinase ATP pockets (e.g., EGFR, VEGFR-2) using AutoDock Vina .
- QSAR modeling : Correlates substituent electronegativity (e.g., methoxy groups) with anti-proliferative activity .
- MD simulations : Predicts stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
Example finding : The methylbenzyl group enhances hydrophobic interactions with VEGFR-2’s DFG motif, explaining its potency .
Advanced: What methodologies address stability challenges during in vitro assays?
- Light sensitivity : Store solutions in amber vials; confirm stability via UV-Vis spectroscopy (λmax 320 nm) .
- pH-dependent degradation : Use buffered solutions (pH 7.4) and avoid extremes (pH <5 or >9) .
- Oxidative stability : Add antioxidants (e.g., 0.1% BHT) for long-term storage at −80°C .
Q. Table 2: Stability Profile
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| pH 7.4, 25°C | 48 | None detected |
| pH 3.0, 25°C | 6 | Des-methyl analog |
Advanced: How do structural analogs compare in SAR studies?
Q. Key comparisons :
- Methoxy vs. ethoxy groups : Methoxy improves solubility but reduces metabolic stability .
- Triazole vs. pyrazole cores : Triazole derivatives show 10× higher kinase selectivity .
Q. Table 3: Analog Activity (IC₅₀, µM)
| Compound Modification | VEGFR-2 | EGFR | Solubility (mg/mL) |
|---|---|---|---|
| Parent compound | 0.9 | 12.4 | 0.15 |
| Ethoxy substituent | 2.1 | 8.7 | 0.35 |
| Pyrazole core replacement | 15.6 | 1.8 | 0.08 |
Advanced: What experimental designs mitigate synthetic byproduct formation?
- Byproduct identification : LC-MS detects intermediates like uncyclized sulfonamides .
- Reaction quenching : Rapid cooling after cyclization minimizes diastereomer formation .
- Protecting groups : Use Boc-protected amines to prevent unwanted acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
